logP Partition Coefficient: Calibrated Hydrophobicity Between C8 and C10 Linear Analogs, and Starkly Lower Than NP-1
The computed logP of 2-(nonyloxy)ethanol (C9E1) is 3.45, placing it at the midpoint of the linear C8–C10 homologous series and far below the aromatic-ring-containing NP-1 analog at logP 5.87 . This 0.53 log-unit increase from C8E1 (logP 2.92) and 0.53 log-unit decrease from C10E1 (logP 3.98) follows the well-established ~0.5 logP increment per methylene group for linear alkyl ethoxylates . The 2.42 log-unit difference versus NP-1 reflects the substantial contribution of the phenol ring to overall hydrophobicity and is not achievable by alkyl chain-length adjustment alone.
| Evidence Dimension | Octanol-water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 3.45 (C9E1; ethylene glycol monononyl ether); source: Chemsrc/ACD-Labs calculated |
| Comparator Or Baseline | C8E1 (2-octyloxyethanol): logP = 2.92 (ChemSpider/ACD); C10E1 (2-decyloxyethanol): logP = 3.98 (ChemSpider/ACD); NP-1 (4-nonylphenol monoethoxylate): logP = 5.87 (biochemsafebuy/calculated) |
| Quantified Difference | vs C8E1: ΔlogP = +0.53 (≈1 CH₂ increment); vs C10E1: ΔlogP = −0.53; vs NP-1: ΔlogP = −2.42 |
| Conditions | ACD/Labs Percepta Platform computed logP; Chemsrc for C9E1; ChemSpider for C8E1 and C10E1; biochemsafebuy for NP-1 |
Why This Matters
logP governs partitioning between aqueous and organic phases in emulsion formulations, extraction processes, and environmental fate modelling; a 0.5 log-unit shift changes the predicted octanol-water distribution ratio by a factor of ~3.2, which cannot be compensated by concentration adjustment alone when precise phase behaviour is required.
- [1] BioChemSafeBuy. 4-N-Nonylphenol Monoethoxylate (NP-1). CAS 104-35-8. LogP: 5.87; Density: 1.0±0.1 g/cm³. Available at: https://www.biochemsafebuy.com/104-35-8-p461 View Source
